molecular formula C5H12ClNO B153596 trans-2-Aminocyclopentanol hydrochloride CAS No. 31775-67-4

trans-2-Aminocyclopentanol hydrochloride

Cat. No. B153596
CAS RN: 31775-67-4
M. Wt: 137.61 g/mol
InChI Key: ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
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Description

trans-2-Aminocyclopentanol hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound is characterized by the presence of an amino group and a hydroxyl group on a cyclopentane ring, making it a versatile intermediate for chemical syntheses.

Synthesis Analysis

The synthesis of trans-2-aminocyclopentanol derivatives has been efficiently achieved through a chemoenzymatic protocol. This method involves the synthesis of a racemic precursor followed by a lipase-catalyzed resolution to obtain both enantiomers of the compound. The enantiopure compounds are then further modified through protection-deprotection reactions to yield a variety of substituted derivatives .

Molecular Structure Analysis

The molecular structure of trans-2-aminocyclopentanol hydrochloride and its derivatives is crucial for their chemical reactivity and biological activity. The stereochemistry of the compound, particularly the trans configuration of the amino and hydroxyl groups, is important for the subsequent chemical transformations and potential biological interactions.

Chemical Reactions Analysis

trans-2-Aminocyclopentanol has been shown to undergo various chemical reactions. For instance, it can condense with formaldehyde to form specific isomers of dioxadiazecines, which are ring-fused structures. The reaction outcomes are influenced by factors such as ring strain, which varies with the size of the cycloalkanol involved in the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-aminocyclopentanol hydrochloride are influenced by its functional groups and molecular structure. These properties determine the compound's solubility, stability, and reactivity, which are essential for its practical applications in chemical syntheses and pharmaceutical research.

Relevant Case Studies

Case studies involving trans-2-aminocyclopentanol hydrochloride often focus on its role as an intermediate in the synthesis of biologically active compounds. For example, derivatives of trans-2-aminocyclopentanol have been used in the preparation of antidotes for anticholinesterase poisoning, demonstrating the compound's relevance in medicinal chemistry . Additionally, the compound's enantiomers have been utilized in the synthesis of macrocyclic compounds, which have potential applications in materials science and catalysis .

Scientific Research Applications

Ligand and Pharmaceutical Precursor Syntheses Another study highlighted the synthesis of both enantiomers of cis- and trans-2-aminocyclopentanol. These compounds serve as valuable building blocks for various ligands and pharmaceuticals. The process involved stereospecific syntheses of racemic aminocycloalkanol precursors and lipase-catalyzed kinetic resolution, resulting in enantiopure (R,R)-amino acetates and (S,S)-amino alcohols (González‐Sabín et al., 2013).

Optical Activity and Ligand Applications A separate research effort focused on obtaining optically active trans‐2‐(N,N‐dialkylamino)cyclopentanols and their acetate derivatives with high chemical yields and enantiomeric excesses. The resultant compounds were utilized for the synthesis of vesamicol analogs and as ligands for enantioselective reactions (González‐Sabín et al., 2006).

Enzymatic Kinetic Resolution and Asymmetric Syntheses

Preparation of Cyclic trans-β-Amino Alcohols Enantioenriched cyclic β-amino alcohols, including trans-2-aminocyclopentanols, were prepared with high yields using Arthrobacter sp. Lipase/PLAP catalyzed kinetic resolution. The addition of toluene as a co-solvent improved the hydrolysis and enantioselectivity of the process (Rouf et al., 2011).

Enantioselective Synthesis of β-Amino Alcohols A robust transaminase from Mycobacterium vanbaalenii was employed for the synthesis of chiral β-amino alcohols, including trans-2-aminocyclopentanol, through kinetic resolution and asymmetric reductive amination. This approach demonstrated high enantiomeric excesses and conversions, proving the enzyme's robustness for preparing chiral β-amino alcohols (Zhang et al., 2019).

Photodimerization and Structural Analysis

Photodimerization in Aqueous Solution trans-2-Aminocyclopentanol hydrochloride formed a guest-host complex with cucurbit[7]uril (CB[7]), leading to a stereoselective [4+4] photodimerization reaction in aqueous solution. This process yielded exclusively the anti-trans isomer of a particular dimer, with the CB[7] cavity stabilizing the photodimer product (Wang et al., 2006).

Safety And Hazards

Trans-2-Aminocyclopentanol hydrochloride is classified as a non-combustible solid . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Aminocyclopentanol hydrochloride

CAS RN

68327-11-7
Record name (1R,2R)-2-aminocyclopentan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J González-Sabín, F Morís-Varas, C Peña… - Journal of Molecular …, 2009 - Elsevier
… Configuration (1S,2S) for the remaining amino alcohol 1 was established after its transformation into trans-2-aminocyclopentanol hydrochloride 5 (Scheme 3) and further comparison of …
Number of citations: 7 www.sciencedirect.com
RAB Bannard, JH Parkkari - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The syntheses of cis- and trans-2-aminocyclohexanols and of cis- and trans-2-ethylaminocyclohexanols are described. The cis isomers were prepared by treatment of the …
Number of citations: 3 cdnsciencepub.com
GE McCasland, DA Smith - Journal of the American Chemical …, 1950 - ACS Publications
An examination of the behavior of cis-and¿ raras-2-benzoylaminocyclohexanol toward thionyl chloride has provided evidence supporting the inversion-cyclization mechanism of …
Number of citations: 54 pubs.acs.org
Q N-Et, MM OEt - Name Reactions in Heterocyclic Chemistry, 2004 - books.google.com
… 0] hexane (14) was produced from the ring-closure of (i)-trans-2-aminocyclopentanol hydrochloride (13). 11 In a similar fashion, sulfate ester 16 was prepared from N-methyl dl-trans-3-…
Number of citations: 0 books.google.com
JA Birrell, EN Jacobsen - Organic letters, 2013 - ACS Publications
… practical applicability of the carbamate addition protocol is illustrated in the preparation of trans-2-aminocyclohexanol hydrochloride (6) and trans-2-aminocyclopentanol hydrochloride (7…
Number of citations: 55 pubs.acs.org
M Quirós, F Rebolledo, V Gotor - Tetrahedron: Asymmetry, 1999 - Elsevier
The fungus Mortierella isabellina NRRL 1757 catalyzes the reduction of 2-oxocyclopentanecarboxamides with very high enantioselectivity giving, in most cases, the corresponding …
Number of citations: 25 www.sciencedirect.com
M Okello, S Mishra, M Nishonov, V Nair - Bioorganic & medicinal chemistry …, 2013 - Elsevier
… )-3-ethylcarbodiimide hydrochloride (EDCI–HCl) produced the activated intermediate of 1, which was coupled using (1S,2S)-(+)-trans-2-aminocyclopentanol hydrochloride in the …
Number of citations: 3 www.sciencedirect.com
T Persson, TH Hansen, TB Rasmussen… - Organic & …, 2005 - pubs.rsc.org
… , 10o: cyclohexylamine, 10p: trans-2-aminocyclopentanol hydrochloride, 10q: trans-2-… is acknowledged for their generous donation of trans-2-aminocyclopentanol hydrochloride. …
Number of citations: 287 pubs.rsc.org
JA Birrell - 2013 - search.proquest.com
… To demonstrate the synthetic utility of this protocol, optically pure trans-2-aminocyclohexanol hydrochloride and trans-2-aminocyclopentanol hydrochloride were prepared on a …
Number of citations: 3 search.proquest.com
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
The emergence of Plasmodium falciparum resistance to frontline antimalarials, including artemisinin combination therapies, highlights the need for new molecules that act via novel …
Number of citations: 10 www.sciencedirect.com

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